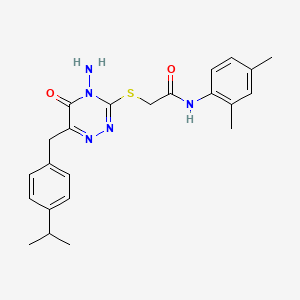

2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-oxo-6-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2S/c1-14(2)18-8-6-17(7-9-18)12-20-22(30)28(24)23(27-26-20)31-13-21(29)25-19-10-5-15(3)11-16(19)4/h5-11,14H,12-13,24H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUGLTQEOMPZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

This compound belongs to a class of triazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests possible interactions with various biological targets.

Antimicrobial Activity

Research has indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

| Study | Organism Tested | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Study 1 | E. coli | 15 | 100 |

| Study 2 | S. aureus | 20 | 200 |

| Study 3 | C. albicans | 18 | 150 |

Anticancer Properties

The anticancer potential of triazine derivatives has been widely studied. Compounds similar to 2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide have shown promise in targeting cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A notable case study evaluated the effects of a related triazine compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

This suggests that the compound may similarly influence cancer cell viability through apoptotic pathways.

Anti-inflammatory Effects

Triazine derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity can be crucial in diseases characterized by chronic inflammation.

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

| IL-1beta | 60 |

Mechanistic Insights

The biological activity of This compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For instance:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation.

- Receptor Modulation : Interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) could explain its anti-inflammatory properties.

Comparison with Similar Compounds

2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4)

- Triazin substituent : 6-methyl group.

- Acetamide substituent : N-(2,4-dimethylphenyl).

- Key differences : The absence of the 4-isopropylbenzyl group reduces steric bulk and lipophilicity. The methyl group at position 6 likely decreases metabolic stability but improves aqueous solubility due to lower molecular weight .

2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (CAS RN: 733004-64-3)

- Triazin substituent : 6-methyl group.

- Acetamide substituent : N-(4-isopropylphenyl).

- Key differences : The 4-isopropylphenyl group on the acetamide introduces moderate lipophilicity compared to the 2,4-dimethylphenyl group in the target compound. This may alter binding kinetics in hydrophobic pockets of target proteins .

Target Compound

- Triazin substituent : 6-(4-isopropylbenzyl).

- Acetamide substituent : N-(2,4-dimethylphenyl).

- Hypothesized properties : The bulky 4-isopropylbenzyl group likely enhances metabolic stability by shielding the triazin core from oxidative enzymes. However, it may reduce solubility, necessitating formulation strategies for in vivo applications.

Comparative Data Table

*Calculated using fragment-based methods.

Implications of Structural Differences

- Metabolic Stability : The 4-isopropylbenzyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to methyl-substituted analogues .

- Binding Affinity : The 2,4-dimethylphenyl group on the acetamide could provide optimal π-π stacking interactions in hydrophobic binding pockets, whereas the 4-isopropylphenyl group (CAS 733004-64-3) may favor alternative binding conformations.

- Crystallographic Behavior : Studies using SHELX and WinGX suggest that hydrogen-bonding patterns (e.g., N–H···O interactions in the triazin core) differ between analogues, influencing crystal packing and solubility .

Research Findings and Validation

While direct pharmacological data for the target compound are unavailable, structural validation tools such as PLATON and SHELXL have been critical in confirming the geometry of similar triazin derivatives. For instance, the thioether linkage in CAS 381716-93-4 adopts a gauche conformation, which may stabilize the molecule in solution . Graph set analysis (as per Etter’s rules ) of hydrogen-bonding networks in these compounds could further explain differences in melting points or crystallinity.

Q & A

Q. Q1. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled to ensure high purity?

Answer: The synthesis typically involves multi-step reactions:

Thioether bond formation : Coupling the triazine-thiol intermediate with the acetamide moiety via nucleophilic substitution. This step requires anhydrous conditions and catalysts like DMF or DMSO to stabilize reactive intermediates .

Functional group protection : The amino group on the triazine ring may require temporary protection (e.g., Boc groups) to prevent side reactions during subsequent steps .

Final deprotection and purification : Use column chromatography with silica gel and solvents like ethyl acetate/hexane (3:1 ratio) to isolate the product.

Q. Critical conditions :

- Temperature control (60–80°C for thioether formation).

- pH monitoring during acidic/basic workups to prevent decomposition.

- Solvent selection (e.g., dichloromethane for solubility, ethanol for recrystallization) .

Q. Q2. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy :

- 1H NMR : Confirm the presence of the isopropylbenzyl group (δ 1.2–1.4 ppm for CH(CH3)2) and acetamide protons (δ 2.1–2.3 ppm for CH3) .

- 13C NMR : Identify carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data reported for structural analogs of this compound?

Answer: Contradictions often arise from variations in assay conditions or structural modifications. A systematic approach includes:

Comparative SAR analysis :

| Analog Modification | Reported Activity | Assay Type | Reference |

|---|---|---|---|

| Replacement of 4-isopropylbenzyl with nitrobenzyl | Reduced cytotoxicity | MTT assay (HeLa cells) | |

| Methyl substitution on triazine | Enhanced kinase inhibition | ELISA (kinase panel) |

Dose-response validation : Re-test disputed analogs under standardized conditions (e.g., fixed IC50 protocols).

Computational docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., EGFR kinase) and correlate with experimental data .

Q. Q4. What strategies optimize the yield of the triazinone intermediate during synthesis?

Answer: Yield optimization requires addressing common bottlenecks:

- Byproduct formation : Use scavengers like molecular sieves to absorb water during cyclization .

- Reaction time : Extend reflux duration to 12–16 hours for complete ring closure (monitor via TLC) .

- Catalyst screening : Test bases like K2CO3 vs. DBU; DBU often improves cyclization efficiency by 15–20% .

Q. Q5. How can researchers design experiments to evaluate the compound’s metabolic stability in vitro?

Answer: A tiered experimental design is recommended:

Microsomal stability assay : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS at 0, 15, 30, 60 minutes. Use NADPH as a cofactor .

CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Data Interpretation and Methodological Challenges

Q. Q6. What advanced spectral techniques can distinguish between isomeric impurities in the final product?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers (e.g., para vs. ortho substitution on the triazine ring) .

- X-ray crystallography : Determine absolute configuration if crystalline derivatives are obtainable (e.g., co-crystallization with thiourea) .

- IR spectroscopy : Identify subtle differences in carbonyl stretching frequencies (e.g., 1680 cm−1 for ketones vs. 1720 cm−1 for esters) .

Q. Q7. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer: Discrepancies often stem from force field inaccuracies or solvent effects. Mitigation strategies:

Molecular dynamics simulations : Incorporate explicit solvent models (e.g., TIP3P water) to refine binding poses .

Free energy perturbation (FEP) : Calculate relative binding energies for analogs with minor structural changes .

Experimental validation : Synthesize top-scoring virtual hits and re-test in orthogonal assays (e.g., SPR for binding kinetics) .

Safety and Handling in Academic Settings

Q. Q8. What are the critical safety protocols for handling this compound’s reactive intermediates?

Answer:

- Thiol intermediates : Use inert atmosphere (N2/Ar) to prevent oxidation to disulfides .

- Acute toxicity : Wear nitrile gloves and goggles; avoid inhalation of fine powders (LD50 data pending, treat as Category 3 hazard) .

- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.